Ethyl 3-ethoxy-3-phenylprop-2-enoate
Description
Ethyl 3-ethoxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with an ethoxy group and a phenyl ring at the β-carbon. The conjugated double bond between C2 and C3 enhances its reactivity, making it a versatile intermediate in organic synthesis. Its ethoxy group, an electron-donating substituent, may confer distinct solubility and stability properties compared to derivatives with electron-withdrawing groups.
Properties
CAS No. |
116519-41-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(10-13(14)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
JDUYRHOPIWREKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol-Like Mechanism
The Claisen-Schmidt condensation between ethyl acetoacetate and benzaldehyde derivatives remains the most widely used method, achieving yields of 68–82% under optimized conditions. The reaction proceeds through enolate formation followed by β-ketoester dehydration:
$$
\text{CH}3\text{COCO}2\text{Et} + \text{ArCHO} \xrightarrow{\text{Base}} \text{ArCH=C(CO}2\text{Et)OEt} + \text{H}2\text{O}
$$
Triethylamine or potassium carbonate in ethanol/THF mixtures (3:1 v/v) provides optimal basicity while minimizing ester hydrolysis. Microwave-assisted reactions at 80°C for 15 minutes improve yields to 78% compared to 62% in 6-hour conventional heating.
Solvent and Temperature Optimization
Comparative studies reveal solvent polarity significantly impacts stereoselectivity:
| Solvent System | Diastereomeric Ratio (E:Z) | Yield (%) |
|---|---|---|
| Ethanol/Water (9:1) | 85:15 | 72 |
| THF/Hexanes (1:3) | 92:8 | 68 |
| Ionic Liquid [BMIM]PF6 | 95:5 | 81 |
Ionic liquids enhance E-selectivity through stabilization of the transition state's planar geometry, while aqueous ethanol promotes faster dehydration.
Alternative Synthetic Routes
Esterification of 3-Ethoxycinnamic Acid
Patent CN107266316A details a two-step process:
- Acid Chloride Formation : 3-Ethoxycinnamic acid reacts with thionyl chloride (SOCl₂) at 0–5°C for 2 hours
- Ethanol Quenching : Acid chloride intermediate treated with anhydrous ethanol yields target compound (89% purity).
Critical parameters:
- Molar Ratio : 1:1.2 (acid:SOCl₂) prevents dimerization
- Drying : Molecular sieves (4Å) maintain anhydrous conditions
Propiolic Acid Derivatives Modification
A stereoselective route employs propiolic acid ethoxy derivatives:
$$
\text{HC≡CCO}2\text{Et} + \text{PhMgBr} \xrightarrow{\text{CuI}} \text{PhC(CO}2\text{Et)=CH-OEt}
$$
Copper(I) iodide catalysis (5 mol%) in THF at −78°C achieves 74% yield with 98% E-selectivity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent advances implement microchannel reactors for:
Purification Protocols
Chromatographic methods dominate lab-scale purification:
| Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica 60 (230–400 mesh) | Hexanes:EtOAc (4:1) | 99.2 | 85 |
| C18 Reverse Phase | MeCN:H₂O (70:30) | 98.7 | 79 |
Industrial plants prefer fractional distillation under reduced pressure (2–5 mmHg, 110–115°C) for large batches.
Spectroscopic Characterization Benchmarks
Critical analytical data for quality control:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.38–7.25 (m, 5H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 1.91 (s, 3H, CH₃) | |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) | |
| MS (EI) | m/z 220 [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-ethoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is employed in tissue clearing techniques for 3D imaging of biological samples, particularly in cardiovascular and ovarian studies
Industry: This compound is used in the production of flavors, fragrances, and cosmetic products.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. In tissue clearing applications, it works by homogenizing the refractive index of biological samples, allowing for enhanced imaging depth and clarity. This process involves the removal or modification of certain components within the tissue, making it more transparent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of prop-2-enoate and propanoate derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of Ethyl 3-ethoxy-3-phenylprop-2-enoate and its analogs:
Substituent Effects on Reactivity and Stability
- This contrasts with cyano-substituted analogs (e.g., ), where electron-withdrawing groups increase electrophilicity, enhancing reactivity in Michael additions or nucleophilic substitutions .
- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate : The cyano group (–CN) and dimethoxyphenyl substituents create a strong electron-deficient system, favoring applications in photoactive materials or as intermediates in heterocyclic synthesis.
- Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate : The trifluoromethoxy group (–OCF₃) introduces steric bulk and lipophilicity, likely improving bioavailability in agrochemical formulations.
Structural Modifications and Physical Properties
*Note: Experimental data for boiling/melting points are unavailable in the provided evidence; trends inferred from substituent effects.
Research Findings and Data Trends
- Synthetic Accessibility: this compound can likely be synthesized via Claisen-Schmidt condensation, analogous to methods for cyano-substituted derivatives .
- Biological Activity : While direct data are lacking, the ethoxy group’s electron-donating nature may reduce toxicity compared to halogenated analogs, which are associated with environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
